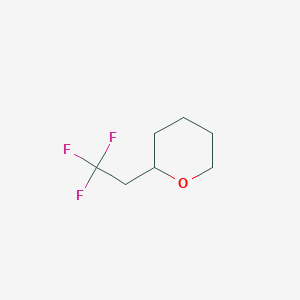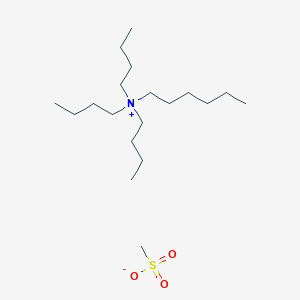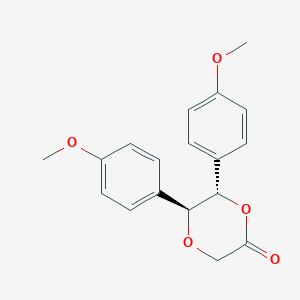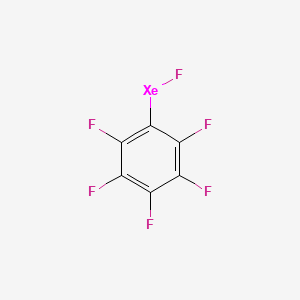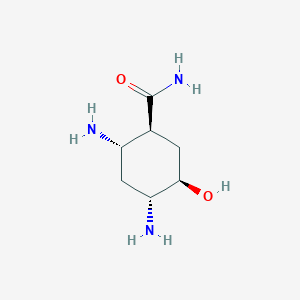
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is a cyclohexane derivative with multiple functional groups, including amino, hydroxyl, and carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as cyclohexane-1,2,4,5-tetraone.
Reduction: The cyclohexane-1,2,4,5-tetraone is reduced to form the corresponding tetrahydroxycyclohexane.
Amination: The tetrahydroxycyclohexane undergoes selective amination to introduce amino groups at the 2 and 4 positions.
Hydroxylation: The hydroxyl group is introduced at the 5 position through a hydroxylation reaction.
Carboxamidation: Finally, the carboxamide group is introduced at the 1 position using a suitable carboxylation reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group forms (1S,2S,4R,5R)-2,4-Diamino-5-oxocyclohexane-1-carboxamide.
Reduction: Reduction of the carboxamide group forms (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-amine.
Substitution: Substitution of the amino groups forms various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its functional groups allow for the creation of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in coordination with metal ions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxylic acid
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-methylamide
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-ethylamide
Uniqueness
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is unique due to its specific arrangement of functional groups. This configuration allows for distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and hydroxyl groups in a cyclohexane ring provides a unique scaffold for further chemical modifications and applications.
Propriétés
Numéro CAS |
499195-56-1 |
|---|---|
Formule moléculaire |
C7H15N3O2 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(1S,2S,4R,5R)-2,4-diamino-5-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H15N3O2/c8-4-2-5(9)6(11)1-3(4)7(10)12/h3-6,11H,1-2,8-9H2,(H2,10,12)/t3-,4-,5+,6+/m0/s1 |
Clé InChI |
DFHXGRZSKZZGPA-UNTFVMJOSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C[C@H]([C@@H]1O)N)N)C(=O)N |
SMILES canonique |
C1C(C(CC(C1O)N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


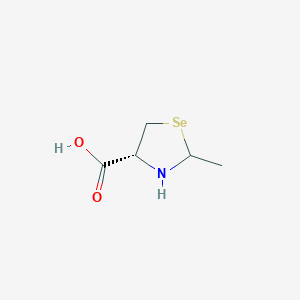
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
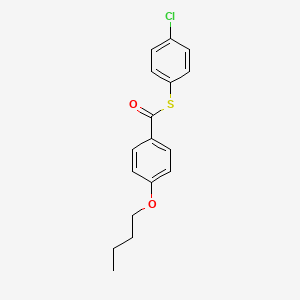

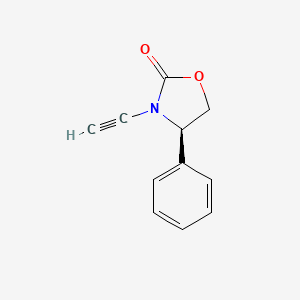
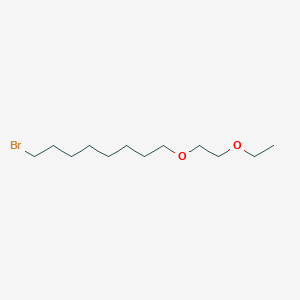

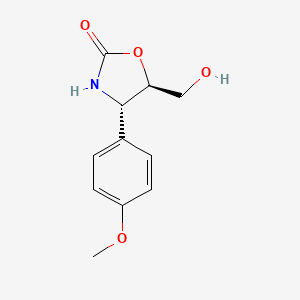
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

